molecular formula C16H14N2S B1364066 2-(Diphenylmethyl)-1,3-thiazol-4-amine CAS No. 425399-53-7

2-(Diphenylmethyl)-1,3-thiazol-4-amine

Cat. No. B1364066
CAS RN: 425399-53-7
M. Wt: 266.4 g/mol
InChI Key: DUUZMBXMNDQVIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray diffraction, NMR, and IR spectroscopy are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted in 2022 reported the synthesis of novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine, with a focus on their structural characterization using spectral data such as IR, 1H NMR, and Mass spectrometry (Limbasiya, Babariya, Jilariya, & Modhavadiya, 2022).

Corrosion Inhibition

  • Thiazole derivatives, including variants of 2-(diphenylmethyl)-1,3-thiazol-4-amine, have been explored for their potential as corrosion inhibitors. This includes their application in inhibiting the corrosion of iron and copper, with studies using methods like molecular dynamics simulations and experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (Kaya et al., 2016; Farahati et al., 2019).

Applications in Chemistry and Material Science

  • Research has been conducted on dinuclear Au(I) complexes supported by amino-thiazoline- and -thiazole-based P,N-phosphine ligands, where derivatives of 2-(diphenylmethyl)-1,3-thiazol-4-amine played a role in the formation of these complexes (Voß, Pattacini, & Braunstein, 2012).
  • The compound has been used in the synthesis of Mo– and W–N2 and –CO complexes, highlighting its significance in the field of synthetic nitrogen fixation (Stephan, Näther, Sivasankar, & Tuczek, 2008).

Biological Applications

  • The biological evaluation of N‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine derivatives revealed their potential as direct 5‐lipoxygenase inhibitors, suggesting applications in treating inflammation-related diseases (Suh, Yum, Cheon, & Cho, 2012).
  • A 2017 study explored the use of gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for drug transport, demonstrating the compound's role in enhancing drug delivery systems (Asela et al., 2017).

Safety and Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes hazards, handling and storage precautions, and first aid measures .

Future Directions

This involves discussing potential applications and areas of research involving the compound .

properties

IUPAC Name

2-benzhydryl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUZMBXMNDQVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387159
Record name 2-benzhydryl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylmethyl)-1,3-thiazol-4-amine

CAS RN

425399-53-7
Record name 2-benzhydryl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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